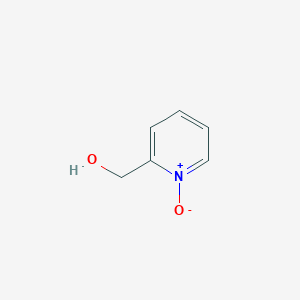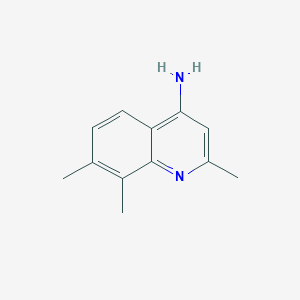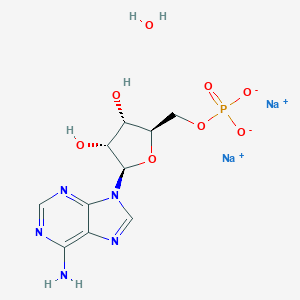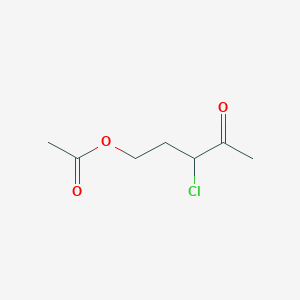
3-Nitro-6-azabenzo(a)pyrene N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-6-azabenzo(a)pyrene N-oxide (NABPO) is a potent mutagenic and carcinogenic compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of nitroaromatic compounds, which are known for their ability to induce DNA damage and mutations.
Mecanismo De Acción
3-Nitro-6-azabenzo(a)pyrene N-oxide exerts its mutagenic and carcinogenic effects by forming adducts with DNA, which can lead to mutations and DNA damage. The nitro group in 3-Nitro-6-azabenzo(a)pyrene N-oxide is reduced to a nitroso group in the presence of reducing agents, such as glutathione, which can then react with DNA to form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and ultimately cancer.
Efectos Bioquímicos Y Fisiológicos
3-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. It has also been shown to induce cell cycle arrest and apoptosis in some cell types. In animal studies, 3-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce tumors in various organs, including the liver, lung, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Nitro-6-azabenzo(a)pyrene N-oxide is a potent mutagenic and carcinogenic agent that can be used to study the mechanisms of DNA damage and repair, as well as the pathways involved in carcinogenesis. However, its use is limited by its toxicity and potential for harm. It must be handled with care and disposed of properly to avoid exposure to laboratory personnel and the environment.
Direcciones Futuras
There are several future directions for research on 3-Nitro-6-azabenzo(a)pyrene N-oxide. One area of interest is the development of new methods for detecting 3-Nitro-6-azabenzo(a)pyrene N-oxide-DNA adducts, which could lead to improved genotoxicity assays. Another area of interest is the identification of new targets for cancer therapy based on the mechanisms of action of 3-Nitro-6-azabenzo(a)pyrene N-oxide. Finally, there is a need for further studies to evaluate the potential health effects of 3-Nitro-6-azabenzo(a)pyrene N-oxide exposure in humans and the environment.
Métodos De Síntesis
3-Nitro-6-azabenzo(a)pyrene N-oxide can be synthesized by the nitration of 6-azabenzo(a)pyrene (ABP) using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized to 3-Nitro-6-azabenzo(a)pyrene N-oxide using a mild oxidizing agent such as hydrogen peroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-Nitro-6-azabenzo(a)pyrene N-oxide has been used extensively in scientific research as a mutagenic and carcinogenic agent. It is commonly used in genotoxicity assays to evaluate the potential of chemicals to induce DNA damage and mutations. 3-Nitro-6-azabenzo(a)pyrene N-oxide has also been used to study the mechanisms of DNA damage and repair, as well as the pathways involved in carcinogenesis.
Propiedades
Número CAS |
138835-34-4 |
|---|---|
Nombre del producto |
3-Nitro-6-azabenzo(a)pyrene N-oxide |
Fórmula molecular |
C19H10N2O3 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
13-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-5-11-6-9-16(21(23)24)14-8-10-17(20)19(13)18(11)14/h1-10H |
Clave InChI |
VUABPVGKRFXVOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
Sinónimos |
3-nitro-6-azaBaP N-oxide 3-nitro-6-azabenzo(a)pyrene N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




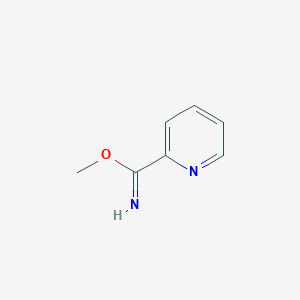
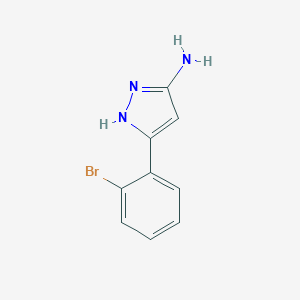
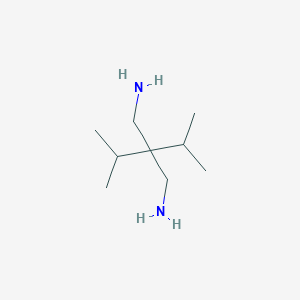
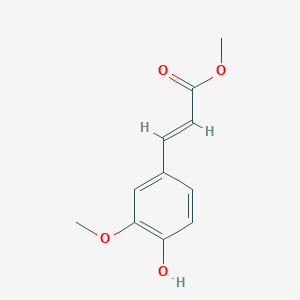
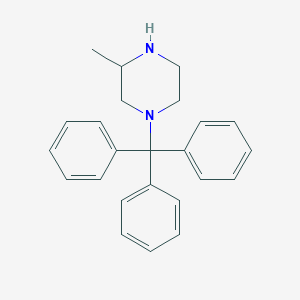
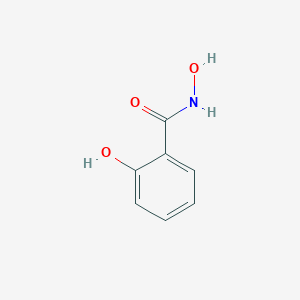
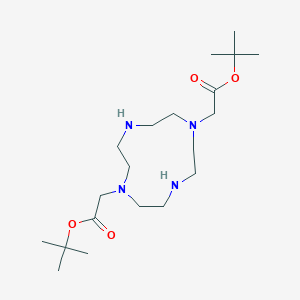
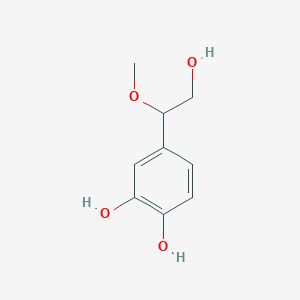
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
